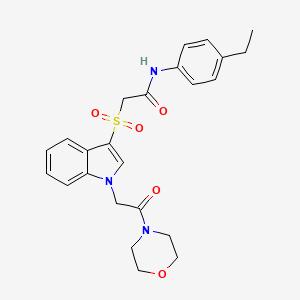

N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-2-18-7-9-19(10-8-18)25-23(28)17-33(30,31)22-15-27(21-6-4-3-5-20(21)22)16-24(29)26-11-13-32-14-12-26/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXVKEQUIPABRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Table 1: Key Structural Comparisons

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino-2-oxoethyl group in the target compound likely enhances aqueous solubility compared to azepanyl () or acetylated morpholino derivatives () due to reduced steric hindrance and increased hydrogen-bonding capacity .

- Lipophilicity : The 4-ethylphenyl group offers moderate logP values, contrasting with the more lipophilic 4-chlorophenyl () and less lipophilic 4-methoxyphenyl () analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions:

Indole functionalization : Introduce the morpholino-2-oxoethyl group at the indole N1 position via nucleophilic substitution or alkylation (e.g., using 2-chloroacetyl chloride followed by morpholine) .

Sulfonation : Sulfonylate the indole C3 position using chlorosulfonic acid or sulfur trioxide complexes under controlled conditions .

Acetamide coupling : React the sulfonated intermediate with N-(4-ethylphenyl)acetamide via a coupling agent like EDC/HOBt or DCC .

- Critical considerations : Optimize reaction temperatures (e.g., 0–5°C for sulfonation to avoid over-oxidation) and use anhydrous solvents (e.g., DMF or THF) for alkylation steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical workflow :

- NMR spectroscopy : Confirm the presence of the morpholino group (δ 3.5–3.7 ppm for morpholine protons) and indole sulfonyl moiety (δ 7.5–8.2 ppm for aromatic protons) .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ expected at m/z ~500–520, depending on substituents) .

- IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Recommended assays :

- Kinase inhibition : Test against kinase targets (e.g., PI3K or MAPK) due to the morpholino group’s affinity for ATP-binding pockets .

- Cytotoxicity screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

- Receptor binding : Perform competitive binding assays (e.g., for serotonin or dopamine receptors) given the indole scaffold’s neuroactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Key modifications :

- Morpholino substitution : Replace morpholine with piperidine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .

- Sulfonyl group tuning : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to enhance metabolic stability .

- Indole C2/C5 functionalization : Add methyl or methoxy groups to improve target selectivity .

- Data-driven design : Compare IC50 values across analogs using dose-response curves and molecular docking simulations .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

- Hypothesis testing :

- Metabolic interference : Assess compound stability in different cell media (e.g., pH-dependent degradation of the sulfonyl group) .

- Off-target effects : Use RNA-seq or proteomics to identify unintended pathways (e.g., oxidative stress response) .

- Membrane permeability : Measure logP values (e.g., via HPLC) to correlate lipophilicity with activity discrepancies .

Q. Which computational tools predict this compound’s pharmacokinetic profile?

- In silico strategies :

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., 100-ns MD runs for kinase-inhibitor complexes) .

- QSAR modeling : Train models on analogs’ bioactivity data to prioritize synthetic targets .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported enzyme inhibition potency?

- Troubleshooting steps :

Assay standardization : Re-test under uniform conditions (e.g., ATP concentration, pH 7.4 buffer) .

Purity verification : Analyze compound purity via HPLC (>95%) to rule out impurity-driven artifacts .

Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Experimental Design for Target Validation

Q. What in vivo models are appropriate for validating therapeutic potential?

- Model selection :

- Xenograft models : Use immunodeficient mice implanted with human tumor lines (e.g., HCT-116 for colorectal cancer) .

- Neuroinflammation models : Test in LPS-induced murine models to assess CNS penetration and anti-inflammatory effects .

- Dosage optimization : Conduct PK/PD studies to determine effective plasma concentrations and dosing intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.